



Spectroscopic Profile of 2,6-Dichlorophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichlorophenylacetic acid

Cat. No.: B125908

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichlorophenylacetic acid**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-Dichlorophenylacetic** acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **2,6-Dichlorophenylacetic acid** is not readily available in public spectral databases. The data presented below is based on predicted values and typical chemical shifts for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	-COOH
~7.35	Doublet	2H	Aromatic CH (H3, H5)
~7.15	Triplet	1H	Aromatic CH (H4)
~4.0	Singlet	2H	-CH ₂ -

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppm	Assignment
~175	-СООН
~136	Aromatic C-CI (C2, C6)
~131	Aromatic C (C1)
~129	Aromatic CH (C3, C5)
~128	Aromatic CH (C4)
~37	-CH ₂ -

Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for **2,6- Dichlorophenylacetic acid**. The data is based on typical vibrational frequencies for the functional groups present.

Table 3: FT-IR Absorption Data



Frequency (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch
~800	Strong	C-Cl stretch

Mass Spectrometry (MS)

The mass spectrometry data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.[1]

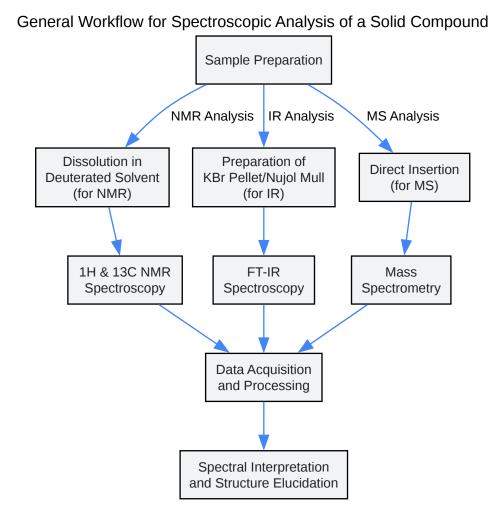
Table 4: Mass Spectrometry Data

m/z	Relative Abundance (%)
169	99.99
159	87.60
125	78.30
204	58.00
161	54.90

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like **2,6- Dichlorophenylacetic acid** is depicted in the following diagram.





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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra of **2,6-Dichlorophenylacetic acid**.

¹H and ¹³C NMR Spectroscopy

• Sample Preparation: Accurately weigh approximately 5-10 mg of **2,6-Dichlorophenylacetic** acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.



- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for analysis (typically around 4-5 cm).
- Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of **2,6-Dichlorophenylacetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Impact)



- Sample Introduction: Introduce a small amount of the **2,6-Dichlorophenylacetic acid** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

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References

- 1. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 PubChem [pubchem.ncbi.nlm.nih.gov]
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